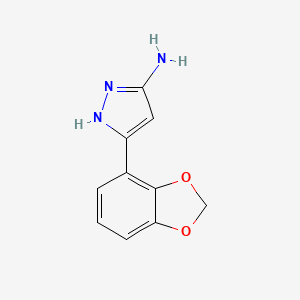

3-Amino-5-(4-benzodioxolyl)pyrazole

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H9N3O2 |

|---|---|

Peso molecular |

203.20 g/mol |

Nombre IUPAC |

5-(1,3-benzodioxol-4-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H9N3O2/c11-9-4-7(12-13-9)6-2-1-3-8-10(6)15-5-14-8/h1-4H,5H2,(H3,11,12,13) |

Clave InChI |

PPHGLSQDCFCFJM-UHFFFAOYSA-N |

SMILES canónico |

C1OC2=CC=CC(=C2O1)C3=CC(=NN3)N |

Origen del producto |

United States |

The Role of Benzodioxole Moieties in the Design of Novel Chemical Entities

The 1,3-benzodioxole (B145889) moiety, also known as methylenedioxyphenyl, is a prominent structural feature in many natural and synthetic compounds. Its unique electronic and conformational properties have made it a valuable component in the design of new chemical entities with diverse applications.

Structural Attributes of the 1,3-Benzodioxole System

1,3-Benzodioxole consists of a benzene (B151609) ring fused to a five-membered dioxole ring. This arrangement results in a planar and rigid structure with a high degree of aromaticity, which contributes to its chemical stability. The two oxygen atoms in the dioxole ring act as electron-donating groups, increasing the electron density of the attached benzene ring and influencing its reactivity in chemical transformations. Synthetically, 1,3-benzodioxole is often prepared from catechol and a dihalomethane.

| Property | Value |

| Molecular Formula | C7H6O2 |

| Molar Mass | 122.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 172-173 °C |

This table provides basic physical and chemical properties of the parent 1,3-benzodioxole compound.

Integration of Benzodioxole in Bioactive Scaffolds

The benzodioxole moiety is a well-established pharmacophore found in a wide array of bioactive molecules. Its presence can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. For instance, the methylenedioxy group is known to inhibit certain cytochrome P450 enzymes, which can alter the metabolism of other compounds. This property has been exploited in the development of insecticide synergists.

In medicinal chemistry, the benzodioxole ring is incorporated into scaffolds to explore potential therapeutic benefits, including anti-inflammatory and neuroprotective effects. It is a key component in a variety of natural products and has been integrated into the design of numerous synthetic compounds under investigation for their pharmacological activities.

Positioning of 3 Amino 5 4 Benzodioxolyl Pyrazole Within Current Research Paradigms

Rationale for Investigating the 3-Amino-5-(4-benzodioxolyl)pyrazole Architecture

The investigation into the 3-Amino-5-(4-benzodioxolyl)pyrazole architecture is driven by the established pharmacological profiles of its constituent fragments. The 3-aminopyrazole core is a well-documented pharmacophore present in a variety of bioactive compounds. For instance, derivatives of 3-aminopyrazole have been explored for their potential as inhibitors of various enzymes and receptors implicated in disease.

Scope of Academic Research on Related Amino-Substituted Pyrazole-Benzodioxole Hybrids

While specific research focused solely on 3-Amino-5-(4-benzodioxolyl)pyrazole is limited in publicly accessible literature, extensive research has been conducted on closely related amino-substituted pyrazole-benzodioxole hybrids. This body of work provides a strong foundation for understanding the potential of the target compound.

Academic investigations have revealed that pyrazole derivatives bearing a benzodioxole substituent can exhibit significant biological activities. For example, a patent (US6218418B1) describes derivatives such as 2-(1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-1H-pyrazol-5-yl)acetamide as potential antitumor agents researchgate.net. This highlights the interest in combining these two moieties for therapeutic applications.

Furthermore, research into pyrazole-based compounds has demonstrated a wide array of biological effects, including:

Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Anticancer Activity: The pyrazole scaffold is a key component in several anticancer agents. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Antimicrobial Activity: Various substituted pyrazoles have been shown to possess antibacterial and antifungal properties, making them promising leads for the development of new anti-infective agents.

The research on these related compounds suggests that 3-Amino-5-(4-benzodioxolyl)pyrazole is a promising candidate for biological evaluation. The amino group provides a site for further derivatization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. Such studies are crucial for optimizing the biological activity and understanding the molecular basis of their action.

Compound Data Tables

To provide a better understanding of the core components of the title compound, the following tables detail the properties of 3-aminopyrazole and 1,3-benzodioxol-5-amine.

Table 1: Properties of 3-Aminopyrazole

| Property | Value | Reference |

| Chemical Formula | C₃H₅N₃ | nist.gov |

| Molecular Weight | 83.09 g/mol | nist.gov |

| CAS Number | 1820-80-0 | nist.gov |

| Melting Point | 34-37 °C | |

| Boiling Point | 282 °C at 760 mmHg | |

| Appearance | White to light yellow crystalline solid |

Table 2: Properties of 1,3-Benzodioxol-5-amine

| Property | Value | Reference |

| Chemical Formula | C₇H₇NO₂ | nih.gov |

| Molecular Weight | 137.14 g/mol | nih.gov |

| CAS Number | 14268-66-7 | nih.gov |

| Melting Point | 37-39 °C | |

| Boiling Point | 259-261 °C | |

| Appearance | Light brown crystalline solid |

Conventional Synthetic Pathways for Pyrazole Ring Formation

The formation of the pyrazole core is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. nih.govmdpi.comresearchgate.net These conventional pathways often serve as the foundation for the synthesis of more complex pyrazole derivatives.

Cyclocondensation Reactions Utilizing Hydrazine Derivatives

A cornerstone of pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative. nih.govmdpi.com This method, often referred to as the Knorr pyrazole synthesis, is widely applicable and can be adapted to produce a variety of substituted pyrazoles. mdpi.comnih.gov The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chim.it

The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of different substituents at the N1 position of the pyrazole ring. nih.govmdpi.com However, when using substituted hydrazines with unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common challenge that needs to be addressed through careful control of reaction conditions. beilstein-journals.org

Precursor Design and Synthesis (e.g., Chalcones, 1,3-Diketones)

The success of the cyclocondensation reaction hinges on the availability of suitable 1,3-difunctionalized precursors. mdpi.com Among these, 1,3-diketones and chalcones (α,β-unsaturated ketones) are the most frequently employed starting materials. nih.govnih.govmdpi.com

1,3-Diketones can be synthesized through various methods, including the Claisen condensation of an ester and a ketone. nih.govbeilstein-journals.org A notable one-pot synthesis involves the reaction of ketones with acid chlorides to generate the 1,3-diketone in situ, which is then immediately reacted with hydrazine to form the pyrazole. organic-chemistry.org This approach offers efficiency and avoids the isolation of the often-unstable diketone intermediate. organic-chemistry.org

Chalcones , on the other hand, are readily prepared via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative in the presence of a base. akademisains.gov.my These α,β-unsaturated ketones can then be reacted with hydrazine derivatives to form pyrazolines, which are subsequently oxidized to the corresponding pyrazoles. nih.govmdpi.com The reaction of chalcones with hydrazine hydrate, followed by acylation, is a known route to N-acyl-3,5-diarylpyrazoles. akademisains.gov.my

Specific Routes for Incorporating the 4-Benzodioxolyl Moiety

The introduction of the 1,3-benzodioxole (B145889) (also known as methylenedioxyphenyl) group at the 5-position of the pyrazole ring requires specific synthetic strategies that either start with a benzodioxole-containing precursor or build the heterocycle onto a pre-existing benzodioxole unit. nih.govnih.govmdpi.comnih.gov

Strategies for Benzodioxole Unit Introduction

A primary strategy involves the use of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) or other appropriately substituted benzodioxole derivatives as starting materials. For instance, a chalcone (B49325) bearing the 1,3-benzodioxole moiety can be synthesized and subsequently converted to the desired pyrazole. sjpas.comnih.gov The synthesis of novel chalcones and pyrazolines derived from the 1,3-benzodioxole ring has been reported, highlighting the feasibility of this approach. sjpas.comresearchgate.net

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.govmdpi.com MCRs offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov

Several MCRs have been developed for the synthesis of pyrazole derivatives. beilstein-journals.orgnih.govmdpi.com For example, a three-component reaction of an aldehyde, malononitrile, and a hydrazine can lead to the formation of highly substituted pyrazoles. beilstein-journals.org The application of MCRs to the synthesis of bioactive pyrazole derivatives has been a subject of considerable interest. nih.govmdpi.com A catalyst-free, one-pot, three-component synthesis of 1H-pyrazolo[3,4-b]pyridines has been described using an aldehyde, 3-oxopropanenitrile, and a 1H-pyrazol-5-amine. thieme-connect.de

Advanced Synthetic Techniques

Beyond conventional methods, advanced synthetic techniques are continuously being developed to improve the efficiency, selectivity, and scope of pyrazole synthesis. nih.govbeilstein-journals.org These methods often employ novel catalysts or reaction conditions to achieve transformations that are difficult or impossible with traditional approaches.

Microwave-assisted synthesis has been shown to accelerate the formation of pyrazoles, often leading to higher yields and shorter reaction times. researchgate.net The use of solid supports and catalysts like montmorillonite (B579905) KSF can also facilitate cleaner and more environmentally friendly syntheses. youtube.com

Furthermore, transition-metal-catalyzed reactions have opened up new avenues for pyrazole functionalization. nih.gov For instance, copper-catalyzed domino reactions have been used to prepare pyrazoles from acetylenes and diamines. nih.gov These advanced methods provide powerful tools for the synthesis of complex pyrazole-based molecules with a wide range of potential applications.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to the synthesis of various pyrazole derivatives. dergipark.org.tr For instance, the cyclocondensation reaction of hydrazines with β-ketonitriles can be efficiently carried out under microwave irradiation to yield 5-aminopyrazol-4-yl ketones. nih.gov

In a relevant study, 3-aminopyrazole was formed by reacting 4-methoxyphenylhydrazine hydrochloride and 3-methoxyacrylonitrile (B2492134) under alkaline conditions at 150°C for two hours using microwave irradiation. dergipark.org.tr Another example involves a one-pot synthesis of pyrazole derivatives by irradiating a mixture of substituted benzaldehyde, ethyl-3-oxobutanoate, and phenylhydrazine (B124118) at room temperature for 20 minutes. dergipark.org.tr The application of microwave heating not only expedites the formation of the pyrazole ring but also aligns with the principles of green chemistry by reducing energy consumption. researchgate.netresearchgate.net

The following table summarizes representative examples of microwave-assisted pyrazole synthesis:

| Reactants | Conditions | Product | Yield | Reference |

| 4-methoxyphenylhydrazine hydrochloride, 3-methoxyacrylonitrile | Sodium ethoxide, ethanol (B145695), 150°C, 2h (microwave) | 3-aminopyrazole | - | dergipark.org.tr |

| Substituted benzaldehyde, ethyl-3-oxobutanoate, phenylhydrazine | Water, room temperature, 20 min (microwave) | Pyrazole derivative | - | dergipark.org.tr |

| β-ketonitriles, N,N'-diphenylformamidine, hydrazine | Microwave dielectric heating | 5-Aminopyrazol-4-yl ketones | - | nih.gov |

| Enones, semicarbazide (B1199961) hydrochloride | Pyridine (B92270), methanol/water, 70°C, 4 min (100W microwave) | 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles | 82-96% | dergipark.org.tr |

Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being integrated into pyrazole synthesis. nih.gov These approaches aim to be environmentally friendly, economically viable, and efficient. researchgate.net Key strategies include the use of green solvents like water, solvent-free reaction conditions, and the use of recyclable catalysts. nih.govthieme-connect.com

Multi-component, one-pot reactions are a cornerstone of green pyrazole synthesis, offering efficiency and atom economy. researchgate.net For example, the synthesis of pyrazolones has been achieved through a multi-component reaction using a heterogeneous Lewis acid catalyst. thieme-connect.com Another green protocol involves the use of cetyltrimethylammonium bromide (CTAB) in an aqueous medium for the one-pot synthesis of tetrasubstituted pyrazoles. thieme-connect.com The use of water as a solvent is particularly attractive due to its non-toxic and readily available nature. thieme-connect.com

Solvent-Free Reaction Conditions

Conducting reactions without a solvent offers significant environmental and economic advantages by reducing waste and simplifying purification processes. tandfonline.comtandfonline.com Solvent-free synthesis of pyrazoles has been successfully achieved through various techniques, including grinding and microwave irradiation. researchgate.netmdpi.com

One notable method involves the reaction of 1,2-dibenzoylhydrazines with isocyanides and dialkyl acetylenedicarboxylates in the presence of tetrabutylammonium (B224687) bromide (TBAB) at room temperature under solvent-free conditions, affording pyrazole derivatives in good yields (75–86%). tandfonline.comtandfonline.com This method is not only environmentally benign but also offers shorter reaction times. tandfonline.com Grinding techniques have also been employed for the solvent-free synthesis of NH-pyrazoles, further highlighting the versatility of this green approach. researchgate.netresearchgate.net

Synthetic Approaches for Positional Isomers and Analogues

The regioselectivity of pyrazole synthesis is a critical aspect, as the biological activity of the resulting compounds can be highly dependent on the substitution pattern of the pyrazole ring.

Regioselective Synthesis of 3-Amino- and 5-Aminopyrazoles

The Knorr pyrazole synthesis, which involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents, is a fundamental method for preparing pyrazoles. wordpress.com When unsymmetrical hydrazines and β-ketonitriles are used, the formation of either 3-amino- or 5-aminopyrazole regioisomers is possible. wordpress.comarkat-usa.org

Historically, the 5-aminopyrazole is often the major product under neutral or thermodynamic conditions. wordpress.com However, recent studies have shown that the regioselectivity can be controlled. For instance, the use of a catalytic amount of sodium ethoxide can favor the formation of the kinetically controlled product, the 3-aminopyrazole. wordpress.com This is attributed to the faster cyclization of the kinetically formed adduct before it can isomerize to the more stable adduct that leads to the 5-aminopyrazole. wordpress.com The nature of the substituent on the hydrazine also plays a role; for example, arylhydrazines tend to favor the formation of 5-aminopyrazoles. wordpress.com

Derivatization at Nitrogen and Carbon Positions of the Pyrazole Ring

Further functionalization of the pyrazole ring at its nitrogen and carbon atoms allows for the creation of a diverse library of compounds with potentially enhanced biological activities. nih.gov Electrophilic substitution reactions, such as halogenation and acylation, typically occur at the C4 position of the pyrazole ring. arkat-usa.orgnih.gov

The nitrogen atoms of the pyrazole ring can also be derivatized. For example, N-alkylation or N-arylation can be achieved through various methods, including the Buchwald-Hartwig amination for C-N bond formation. orgsyn.org The synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocyclic systems, is often accomplished by reacting 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents. kfas.org.kw The regioselectivity of these cyclization reactions can be influenced by factors such as the nucleophilicity of the exocyclic amino group versus the endocyclic nitrogen atom. kfas.org.kw

Purification and Isolation Techniques in Chemical Synthesis

The purification and isolation of the target pyrazole compounds are crucial steps to ensure their purity for subsequent applications. Common techniques employed include:

Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical, and mixtures of solvents like ethanol/water or methanol/water are often effective for pyrazoles. researchgate.net

Column Chromatography: Silica (B1680970) gel chromatography is a standard technique for separating components of a mixture. nih.gov For basic compounds like aminopyrazoles, deactivation of the silica gel with triethylamine (B128534) or ammonia (B1221849) can prevent the loss of the compound on the column. researchgate.net Reversed-phase chromatography using C18-bonded silica is another option. researchgate.netnih.gov

Acid-Base Extraction: The basic nature of the amino group in aminopyrazoles can be exploited for purification. The compound can be converted into its salt by treatment with an acid, separated from non-basic impurities, and then regenerated by neutralization. researchgate.netgoogle.comgoogle.com

Distillation: For volatile pyrazole derivatives, distillation can be an effective purification method. nih.gov

Liquid-Liquid Extraction: This technique is used to separate compounds based on their differential solubility in two immiscible liquid phases. nih.gov

The selection of the most appropriate purification method depends on the physical and chemical properties of the specific pyrazole derivative and the nature of the impurities present.

Reactivity of the Amino Group (at Position 3)

The exocyclic amino group at the C3 position of the pyrazole ring is a primary nucleophilic center, readily participating in a variety of chemical transformations. Its reactivity is a cornerstone for the functionalization of this scaffold.

The amino group of aminopyrazoles is readily susceptible to acylation, alkylation, and arylation, which are common strategies for their functionalization. researchgate.net These reactions introduce new substituents, significantly altering the molecule's steric and electronic properties.

Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides leads to the formation of the corresponding amides. For instance, the reaction of 5-amino-3-methyl-1-phenylpyrazole with chloroacetyl chloride is a known acylation process. mdma.ch Similarly, sulfonylation, a related reaction, occurs with sulfonyl chlorides like benzenesulfonyl chloride to yield sulfonamides. mdma.ch These reactions are fundamental in building more complex molecular architectures. A study on C4–C5 fused pyrazol-3-amines demonstrated that acylation predominantly occurs at the non-protonated nitrogen atom of the pyrazole ring in the most stable tautomer. organic-chemistry.org

Alkylation and Arylation: The amino group can also undergo N-alkylation and N-arylation. The Ullmann condensation is a classical method for arylation, and its regioselectivity on pyrazol-3-amines has been studied, indicating that the reaction preferentially occurs at the NH of the pyrazole ring. organic-chemistry.org These modifications are crucial for developing compounds with tailored properties.

Table 1: Examples of Amino Group Functionalization in Aminopyrazoles

| Reaction Type | Reagent Example | Product Type | Reference |

| Acylation | Chloroacetyl chloride | N-Chloroacetyl-aminopyrazole | mdma.ch |

| Sulfonylation | Benzenesulfonyl chloride | N-Benzenesulfonyl-aminopyrazole | mdma.ch |

| Arylation | Ullmann Condensation | N-Aryl-aminopyrazole | organic-chemistry.org |

One of the most characteristic reactions of the primary amino group in 3-aminopyrazoles is its condensation with aldehydes and ketones to form Schiff bases or imines (azomethines). This reaction is a versatile method for introducing a wide range of substituents onto the pyrazole scaffold.

The synthesis is typically achieved by refluxing the aminopyrazole with a suitable carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of acid. cdp-innovation.com A broad spectrum of Schiff bases has been synthesized from substituted 3-aminopyrazoles and various dialdehydes. nih.gov For example, 5-aminopyrazole derivatives have been condensed with aldehydes like 4-(piperidin-1-yl)benzaldehyde (B83096) or 3,4,5-trimethoxybenzaldehyde (B134019) to produce the corresponding Schiff bases in good yields. ontosight.ai The formation of the imine bond (C=N) is confirmed by spectroscopic methods, with the appearance of a characteristic signal in NMR and IR spectra. nih.govontosight.ai The formation of the azomethine bond generally causes a bathochromic shift (a shift to longer wavelength) in the UV-Vis absorption spectrum compared to the free aminopyrazole. nih.gov

Table 2: Examples of Aldehydes Used in Schiff Base Formation with Aminopyrazoles

| Aldehyde | Resulting Schiff Base Moiety | Reference |

| 4-(Piperidin-1-yl)benzaldehyde | (E)-N-((4-(piperidin-1-yl)phenyl)methylene) | ontosight.ai |

| 3,4,5-Trimethoxybenzaldehyde | (E)-N-(3,4,5-trimethoxybenzylidene) | ontosight.ai |

| 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde | Bis-pyrazole Schiff base | ontosight.ai |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Bis-pyrazole Schiff base | ontosight.ai |

Reactivity of the Pyrazole Core

The pyrazole ring itself is an aromatic heterocycle that can undergo various reactions, including substitution, cyclization, and rearrangement. Its reactivity is significantly influenced by the nature and position of its substituents. chemicalbook.com

The pyrazole ring can participate in both electrophilic and nucleophilic substitution reactions, although its electron-rich nature generally favors electrophilic attack. The presence of the amino group at C3 and the benzodioxolyl group at C5 modulates this reactivity.

Nucleophilic Character: 5-Aminopyrazoles are described as polyfunctional compounds with three primary nucleophilic sites, with a reactivity order of 5-NH₂ > 1-NH > 4-CH. mdpi.com The generation of a pyrazole anion through proton abstraction by a base creates a potent nucleophile that can react with various electrophiles. chemicalbook.com

Electrophilic Substitution: The C4 position of the pyrazole ring is often susceptible to electrophilic substitution. A notable example is the laccase-catalyzed C-4 arylation of 5-aminopyrazoles, which proceeds via a nucleophilic attack from the C4 position of the pyrazole onto an enzymatically generated ortho-quinone. researchgate.net The efficiency of this reaction is influenced by the electronic nature of substituents on the pyrazole ring; electron-withdrawing groups decrease the nucleophilicity of the pyrazole and reduce the reaction efficiency. researchgate.net Another key electrophilic substitution is the Vilsmeier-Haack reaction (using POCl₃/DMF), which can be used to introduce a formyl group onto the pyrazole system, often leading to subsequent cyclization reactions. mdma.ch

The pyrazole core is generally stable, but under specific conditions, it can undergo ring-opening or participate in rearrangement reactions, particularly those that lead to the formation of more complex fused heterocyclic systems.

Fused Heterocycle Synthesis: 3(5)-Aminopyrazoles are extensively used as precursors for synthesizing condensed heterocycles, most notably pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chemicalbook.commdpi.com These reactions typically involve the condensation of the aminopyrazole with a bielectrophilic reagent. For example, reaction with β-diketones like acetylacetone (B45752) leads to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. mdpi.com The reaction of 5-aminopyrazoles with enaminones can yield either pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, depending on the specific reaction conditions and whether the N1 position of the pyrazole is substituted. mdpi.com These cyclocondensation reactions highlight the pyrazole's role as a versatile building block, where its inherent functionality directs the assembly of more elaborate structures.

Ring Opening: While less common, ring-opening of the pyrazole core can occur. Theoretical studies on related pyrazabole (B96842) systems show that the pyrazole ring can be opened by nucleophiles like amines. researchgate.net These reactions proceed through mechanisms that can be conceptualized as SN2 or SN1 type, involving the cleavage of bonds within the heterocyclic ring. researchgate.net

Modifications of the Benzodioxole Moiety

The 1,3-benzodioxole (or methylenedioxyphenyl) ring is the third functional component of the molecule. This moiety is characterized by a benzene (B151609) ring fused to a dioxole ring, which makes the aromatic system electron-rich and thus highly susceptible to electrophilic aromatic substitution. chemicalbook.com However, the acetal-like dioxole ring is sensitive to strong acids, which can cause ring cleavage. mdma.ch

Electrophilic Aromatic Substitution: The electron-donating nature of the methylenedioxy group directs incoming electrophiles primarily to the position para to the ether linkages (C5, using standard benzodioxole numbering).

Acylation: Friedel-Crafts acylation of 1,3-benzodioxole with acylating agents like propionic anhydride (B1165640) can be achieved using heterogeneous acid catalysts, yielding the C5-acylated product. nih.govnih.gov Metal tosylates, such as indium(III) tosylate, have also been shown to be effective catalysts for this transformation. cdp-innovation.com

Nitration: The benzodioxole ring can be nitrated, for example, using nitric acid in glacial acetic acid to produce 5-nitro-1,3-benzodioxole (B1580859) in high yield. prepchem.com

Bromination: Halogenation of the ring is also a common modification. Oxybromination of 1,3-benzodioxole using a system like iso-amyl nitrite (B80452) and HBr has been shown to produce 4-bromobenzodioxole. researchgate.net Direct bromination with molecular bromine can also be used, though it may produce the dibrominated product as a side reaction. mdma.ch

Formylation: Introducing a formyl group via reactions like the Vilsmeier-Haack or Gattermann-Koch reaction can be challenging due to the use of strong Lewis acids that risk cleaving the dioxole ring. mdma.ch Alternative methods, such as the Duff reaction (using hexamethylenetetramine and trifluoroacetic acid) or formylation of a Grignard reagent derived from a brominated benzodioxole, are more viable approaches. mdma.ch

The pyrazole substituent on the benzodioxole ring will influence the regioselectivity of these electrophilic substitution reactions, but the inherent reactivity of the electron-rich benzodioxole system remains a key site for functionalization.

Table 3: Common Electrophilic Substitution Reactions on the 1,3-Benzodioxole Ring

| Reaction | Reagents | Product | Reference |

| Acylation | Propionic anhydride, Acid catalyst | 1-(Benzo[d] chemicalbook.comprepchem.comdioxol-5-yl)propan-1-one | nih.gov |

| Nitration | HNO₃, Glacial acetic acid | 5-Nitro-1,3-benzodioxole | prepchem.com |

| Bromination | iso-Amyl nitrite, HBr, CH₂Cl₂ | 4-Bromobenzodioxole | researchgate.net |

| Formylation | Hexamethylenetetramine, TFA (Duff Reaction) | Piperonal (3,4-Methylenedioxybenzaldehyde) | mdma.ch |

Introduction of Additional Substituents on the Aromatic Ring

The benzodioxole ring of 3-amino-5-(4-benzodioxolyl)pyrazole is susceptible to electrophilic aromatic substitution, a common strategy for introducing additional substituents. The electron-donating nature of the methylenedioxy bridge activates the aromatic ring, directing incoming electrophiles primarily to the positions ortho and para to the oxygen atoms. However, the position of substitution is also influenced by the steric hindrance imposed by the adjacent pyrazole ring.

Common electrophilic substitution reactions that can be employed include nitration, halogenation, and Friedel-Crafts acylation. For instance, treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group onto the benzodioxole ring. Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to install bromine or chlorine atoms, respectively.

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃/H₂SO₄ | 3-Amino-5-(nitro-4-benzodioxolyl)pyrazole |

| Bromination | N-Bromosuccinimide (NBS) | 3-Amino-5-(bromo-4-benzodioxolyl)pyrazole |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-Amino-5-(chloro-4-benzodioxolyl)pyrazole |

| Acylation | Acyl chloride/Lewis acid | 3-Amino-5-(acyl-4-benzodioxolyl)pyrazole |

This table presents potential reactions based on the general reactivity of benzodioxole and pyrazole systems. The exact regiochemistry and feasibility would require experimental validation.

Bioisosteric Replacements within the Benzodioxole Ring

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a key tool in medicinal chemistry to modulate the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. The benzodioxole moiety in 3-amino-5-(4-benzodioxolyl)pyrazole can be replaced by various other cyclic systems to fine-tune its characteristics.

The goal of such replacements is often to improve metabolic stability, as the methylene (B1212753) bridge of the benzodioxole ring can be susceptible to cytochrome P450-mediated oxidation. Potential bioisosteres for the benzodioxole ring include, but are not limited to, indane, benzofuran, and various heterocyclic systems. The choice of a suitable bioisostere depends on the desired physicochemical properties and the specific biological target. For example, replacing the benzodioxole with a more polar heterocyclic ring could enhance aqueous solubility.

| Bioisosteric Replacement | Rationale |

| Indane | Maintains a similar bicyclic structure while removing the metabolically labile methylenedioxy group. |

| Benzofuran | Introduces a different heteroatom, potentially altering electronic properties and hydrogen bonding capacity. |

| Dihydrobenzofuran | Offers a more flexible and less aromatic alternative to benzofuran. |

| Thiophenyl derivative | Can mimic the steric and electronic properties of the phenyl portion of the benzodioxole. |

This table provides a conceptual framework for potential bioisosteric replacements. The suitability and impact of each replacement would need to be evaluated through synthesis and biological testing.

Synthesis of Hybrid Molecules and Conjugates

The 3-amino-5-(4-benzodioxolyl)pyrazole scaffold serves as a versatile building block for the construction of more complex hybrid molecules and conjugates. The presence of the reactive amino group and the potential for functionalization on the pyrazole and benzodioxole rings allows for its linkage to other molecular entities.

Linkage to Other Heterocyclic Systems

The amino group at the 3-position of the pyrazole ring is a key handle for derivatization. It can readily react with a variety of electrophilic reagents to form amides, ureas, and sulfonamides, thereby linking the pyrazole core to other heterocyclic systems. For instance, reaction with a heterocyclic carboxylic acid chloride would yield a hybrid molecule containing both the pyrazole and the appended heterocycle.

This strategy is widely employed in drug discovery to combine the pharmacophoric features of different heterocyclic systems, potentially leading to compounds with enhanced or novel biological activities. The choice of the heterocyclic partner is guided by the therapeutic target and the desired structure-activity relationship. For example, linking to a triazine or a pyridine moiety could introduce additional hydrogen bond donors and acceptors, influencing the molecule's interaction with biological macromolecules.

Development of Dimeric or Polymeric Constructs

The bifunctional nature of 3-amino-5-(4-benzodioxolyl)pyrazole, with reactive sites on both the amino group and the pyrazole ring, allows for its use as a monomer in the synthesis of dimeric or polymeric structures. For example, the amino group could be reacted with a bifunctional linker, which could then be coupled to a second molecule of the aminopyrazole, resulting in a dimeric construct.

Furthermore, under specific conditions, aminopyrazoles can participate in polymerization reactions. For instance, coordination with metal ions can lead to the formation of coordination polymers, where the pyrazole and amino groups act as ligands, bridging metal centers to form extended one-, two-, or three-dimensional networks. The properties of such materials would be dependent on the nature of the metal ion and the coordination geometry.

Structural Elucidation and Conformational Analysis of 3 Amino 5 4 Benzodioxolyl Pyrazole

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental to determining the structure of novel compounds. A comprehensive analysis of 3-Amino-5-(4-benzodioxolyl)pyrazole would involve the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 3-Amino-5-(4-benzodioxolyl)pyrazole, ¹H NMR would reveal the chemical environment of each proton, including those on the pyrazole (B372694) ring, the amino group, and the benzodioxole moiety. The expected signals would provide information on their electronic environment, and coupling patterns would help establish connectivity between adjacent protons.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the pyrazole and benzodioxole rings. The chemical shifts would be indicative of the hybridization and bonding environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Amino-5-(4-benzodioxolyl)pyrazole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C3-NH₂ | — | — |

| Pyrazole C4-H | — | — |

| Pyrazole C5 | — | — |

| Pyrazole N1-H | — | — |

| Benzodioxole O-CH₂-O | — | — |

| Benzodioxole Ar-H | — | — |

| Benzodioxole Ar-C | — | — |

Note: This table represents predicted data, as experimental values are not currently available in the literature.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of 3-Amino-5-(4-benzodioxolyl)pyrazole, specific absorption bands would be expected for the N-H stretching of the amino group and the pyrazole ring, C-H stretching of the aromatic and pyrazole rings, C=N and C=C stretching vibrations within the pyrazone ring system, and the characteristic C-O-C stretching of the benzodioxole ether linkages.

Table 2: Expected IR Absorption Bands for 3-Amino-5-(4-benzodioxolyl)pyrazole

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amino and Pyrazole) | 3400-3200 |

| Aromatic C-H Stretch | 3100-3000 |

| C=N and C=C Stretch (Pyrazole Ring) | 1650-1500 |

| C-O-C Stretch (Benzodioxole) | 1250-1000 |

Note: This table represents expected ranges for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 3-Amino-5-(4-benzodioxolyl)pyrazole would be expected to show absorption maxima corresponding to π-π* transitions within the conjugated pyrazole and benzodioxole ring systems. The position and intensity of these bands would be influenced by the extent of conjugation and the presence of the amino auxochromic group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of 3-Amino-5-(4-benzodioxolyl)pyrazole. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the connectivity of the pyrazole and benzodioxole moieties.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and electronic structure, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state.

Crystal Structure Analysis and Unit Cell Parameters

Table 3: Hypothetical Crystal Data for 3-Amino-5-(4-benzodioxolyl)pyrazole

| Parameter | Value |

| Crystal System | — |

| Space Group | — |

| a (Å) | — |

| b (Å) | — |

| c (Å) | — |

| α (°) | — |

| β (°) | — |

| γ (°) | — |

| Volume (ų) | — |

| Z | — |

Note: This table is a placeholder for data that would be obtained from an X-ray crystallographic study.

Conformational Analysis of the Pyrazole and Benzodioxolyl Rings

The conformation of 3-amino-5-(4-benzodioxolyl)pyrazole is largely defined by the spatial arrangement of the pyrazole and benzodioxole ring systems relative to each other. Analysis of a closely related compound, 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, provides significant insight into the likely conformational preferences. nih.gov

In the crystalline state, the benzodioxole and pyrazole rings are not coplanar. The dihedral angle between the mean plane of the benzodioxole group and the pyrazole ring has been observed to be significant, with values around 31.67° and 47.18° in the two independent molecules of the asymmetric unit of the analogue. nih.gov This twist is a common feature in such bicyclic systems and is influenced by steric hindrance and electronic interactions between the two rings.

The five-membered dioxole ring within the benzodioxole moiety typically adopts a slight envelope conformation, with the methylene (B1212753) carbon atom acting as the "flap". nih.gov This deviation from planarity is a characteristic feature of the 1,3-dioxole (B15492876) ring. The pyrazole ring itself is an aromatic heterocycle and is therefore planar. wikipedia.org

The relative orientation of the substituents on the pyrazole ring can also lead to different conformers. For instance, in the analogue studied, the amine and dioxole substituents were found in both anti and syn conformations in the two different molecules within the crystal lattice, indicating that the energy barrier for rotation around the bond connecting the two rings is relatively low. nih.gov

Table 1: Conformational Data of an Analogous Benzodioxolyl-Pyrazole Compound nih.gov

| Parameter | Molecule A | Molecule B |

| Dihedral Angle (Benzodioxole/Pyrazole) | 31.67 (8)° | 47.18 (7)° |

| Dioxole Ring Conformation | Envelope | Envelope |

| Substituent Orientation (Amine/Dioxole) | anti | syn |

Data extracted from the crystallographic study of 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine.

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, C-H...π interactions)

The supramolecular assembly of 3-amino-5-(4-benzodioxolyl)pyrazole in the solid state is expected to be governed by a network of intermolecular interactions, primarily hydrogen bonding and C-H...π interactions. The presence of the amino group on the pyrazole ring makes it a potent hydrogen bond donor. mdpi.com

Drawing parallels from the aforementioned analogue, N-H...N hydrogen bonds are anticipated to be a key feature in the crystal packing. nih.gov These interactions can link molecules together to form chains or more complex networks. In the case of 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, these interactions result in the formation of supramolecular zigzag chains. nih.gov

Table 2: Potential Intermolecular Interactions in 3-Amino-5-(4-benzodioxolyl)pyrazole

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | N-H (amino group) | N (pyrazole ring) |

| Hydrogen Bonding | C-H (aromatic/aliphatic) | O (benzodioxole) |

| C-H...π Interactions | C-H (aromatic/aliphatic) | π-system (pyrazole/benzene) |

Polymorphism Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect in the characterization of pharmaceutical compounds as different polymorphs can exhibit varying physical properties. At present, there are no specific studies in the reviewed scientific literature that focus on the polymorphism of 3-amino-5-(4-benzodioxolyl)pyrazole. The existence of different conformers in the crystal lattice of a related analogue suggests that polymorphism could be possible for this compound under different crystallization conditions. nih.gov

Chiral Resolution and Enantiomeric Purity Assessment (if applicable)

The potential for chirality in 3-amino-5-(4-benzodioxolyl)pyrazole would arise if a chiral center is introduced, for instance, by substitution at the N1 position of the pyrazole ring with a non-symmetric group. While the parent compound itself is not chiral, derivatives of it could be.

The chiral resolution of pyrazole-containing racemates is an area of active research. nih.govchromatographyonline.comnih.gov For pyrazole derivatives, enantioselective separation can be achieved using chiral high-performance liquid chromatography (HPLC). Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) and amylose, have proven effective in resolving racemic pyrazoles. nih.gov

The mechanism of chiral recognition often involves a combination of intermolecular interactions between the analyte and the chiral stationary phase. For a benzodioxole-containing pyrazole, these interactions would likely include:

Hydrogen bonding: The amino group and the pyrazole ring nitrogens can act as hydrogen bond donors and acceptors.

π-π stacking: Interactions between the aromatic rings of the analyte and the chiral selector.

Dipole-dipole interactions: Arising from the polar groups in the molecule. nih.gov

The benzodioxole moiety's OCH2O group can also play a role in the chiral recognition process. nih.gov The assessment of enantiomeric purity of a resolved chiral derivative would typically be carried out using the same chiral HPLC method developed for the separation.

Computational Chemistry and Theoretical Studies on 3 Amino 5 4 Benzodioxolyl Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the intrinsic properties of a molecule. For 3-Amino-5-(4-benzodioxolyl)pyrazole, these calculations are crucial for understanding its stability, reactivity, and the distribution of electrons within its structure.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are employed to optimize the molecular geometry and determine key electronic parameters. nih.gov The electronic properties of pyrazole (B372694) derivatives, including their reactivity and stability, can be effectively analyzed through Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net For pyrazole derivatives, the distribution of HOMO and LUMO orbitals often indicates that the pyrazole ring and its substituents are key sites for electronic transitions. researchgate.net

In 3-Amino-5-(4-benzodioxolyl)pyrazole, the amino group, being a strong electron donor, is expected to increase the energy of the HOMO, while the benzodioxole ring also influences the electron distribution across the molecule. The pyrazole ring itself possesses both acidic (pyrrole-like) and basic (pyridine-like) nitrogen atoms, contributing to its complex electronic nature. mdpi.comresearchgate.net The amino group at the 3-position is known to form a hydrogen bond 'zipper' structure, which can enhance its binding ability to biological receptors. tandfonline.com Theoretical calculations for similar aminopyrazole derivatives have shown that these compounds are promising for developing new inhibitors targeting various enzymes. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Pyrazole Derivatives This table presents typical values found in the literature for related pyrazole compounds to illustrate the expected range for 3-Amino-5-(4-benzodioxolyl)pyrazole.

| Parameter | Typical Calculated Value (eV) | Reference |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | researchgate.net |

| LUMO Energy | -1.5 to -2.5 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface, thereby identifying regions prone to electrophilic and nucleophilic attack. biointerfaceresearch.com The MEP map uses a color scale to represent different potential values: red indicates negative potential (electron-rich regions, susceptible to electrophilic attack), blue indicates positive potential (electron-poor regions, susceptible to nucleophilic attack), and green represents neutral potential. biointerfaceresearch.com

For 3-Amino-5-(4-benzodioxolyl)pyrazole, the MEP map would likely show a significant negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the benzodioxole group, as these are electronegative atoms with lone pairs of electrons. The amino group's nitrogen would also contribute to a negative potential region. Conversely, the hydrogen atoms of the amino group and those attached to the pyrazole ring would exhibit a positive potential, making them potential sites for hydrogen bond donation. researchgate.net Such maps are crucial for understanding non-covalent interactions, particularly hydrogen bonding, which are vital for ligand-receptor binding. nih.gov

Fukui Functions for Predicting Reactive Sites

While MEP maps provide a good qualitative picture of reactivity, Fukui functions offer a more quantitative prediction of reactive sites within a molecule based on DFT. The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the identification of sites most susceptible to different types of chemical attack.

Specifically, three types of Fukui functions are calculated to predict reactivity:

f+(r) for nucleophilic attack (where an electron is added).

f-(r) for electrophilic attack (where an electron is removed).

f0(r) for radical attack.

For 3-Amino-5-(4-benzodioxolyl)pyrazole, the nitrogen atoms of the pyrazole ring and the amino group are expected to be likely sites for electrophilic attack, as indicated by higher values of f-(r). The carbon atoms within the pyrazole ring, influenced by the electron-donating amino group, could be potential sites for nucleophilic attack, which would be identified by higher f+(r) values. These predictions are instrumental in understanding the chemical behavior of the molecule in various reactions.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a ligand (like 3-Amino-5-(4-benzodioxolyl)pyrazole) might interact with a biological target, typically a protein or enzyme. researchgate.netnih.gov These studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interaction Profiling

Molecular docking simulations place the ligand into the binding site of a target protein and score the potential poses based on their binding affinity. A study on thiazolyl-pyrazoline derivatives featuring a benzodioxole moiety demonstrated their potential as anticancer agents by targeting the HER-2 receptor. nih.gov Docking simulations for these compounds revealed key interactions within the receptor's active site. nih.gov

For 3-Amino-5-(4-benzodioxolyl)pyrazole, a docking study would likely reveal several key interactions:

Hydrogen Bonds: The amino group and the pyrazole nitrogens are excellent hydrogen bond donors and acceptors, respectively. tandfonline.comnih.gov They can form crucial hydrogen bonds with amino acid residues like glutamic acid, aspartic acid, or serine in a protein's active site. nih.gov

Hydrophobic Interactions: The phenyl part of the benzodioxole ring can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

These interaction profiles help in building a structure-activity relationship (SAR), which provides insights into how modifications to the molecular structure could improve binding and biological activity. mdpi.comijsdr.org

Table 2: Hypothetical Ligand-Protein Interactions for 3-Amino-5-(4-benzodioxolyl)pyrazole This table illustrates the types of interactions that could be predicted from a molecular docking study against a hypothetical kinase target.

| Interacting Ligand Moiety | Type of Interaction | Potential Amino Acid Residues |

|---|---|---|

| Pyrazole Ring (N-H) | Hydrogen Bond Donor | Glu, Asp (backbone carbonyl) |

| Pyrazole Ring (N) | Hydrogen Bond Acceptor | Met, Gln, Asn (sidechain NH) |

| Amino Group (-NH2) | Hydrogen Bond Donor | Asp, Ser, Thr (sidechain oxygen) |

Binding Affinity Predictions and Mechanism of Ligand-Target Recognition

Beyond identifying interaction patterns, docking programs predict the binding affinity, often expressed as a docking score (in kcal/mol) or an inhibition constant (Ki). researchgate.net Lower docking scores indicate stronger binding. For a series of pyrazole-based kinase inhibitors, docking studies have successfully predicted binding modes where the pyrazole core interacts with the hinge region of the kinase, a common feature for ATP-competitive inhibitors. nih.gov A study on thiazolyl-pyrazoline derivatives containing benzodioxole reported IC50 values in the micromolar range, and docking simulations were used to rationalize these findings. nih.gov

More advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, providing a more accurate prediction of affinity. nih.gov These calculations break down the total binding energy into components like van der Waals energy, electrostatic energy, and solvation energy, offering a detailed understanding of the driving forces behind ligand-target recognition. nih.gov For pyrazole derivatives targeting RET kinase, van der Waals forces and nonpolar salvation energy were found to be the most crucial contributors to the binding free energy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For pyrazole derivatives, these computational models have been instrumental in predicting their efficacy and guiding the synthesis of more potent analogues.

Development of Predictive Models for Biological Activities

The development of predictive QSAR models for compounds like 3-Amino-5-(4-benzodioxolyl)pyrazole is a multi-step process. Initially, a dataset of pyrazole derivatives with known biological activities, such as anticancer or antimicrobial effects, is compiled. nih.govrsc.org Subsequently, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can range from simple constitutional indices to more complex 3D properties.

For instance, 2D-QSAR models for pyrazole derivatives have highlighted the importance of molecular volume and the number of multiple bonds in determining their activity as acetylcholinesterase inhibitors. shd-pub.org.rs In the realm of 3D-QSAR, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. These techniques generate 3D grid-based descriptors that characterize the steric and electrostatic fields of the molecules.

Studies on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors have shown that electrostatic fields have the highest correlation with activity. nih.gov Similarly, 3D-QSAR models for other pyrazole derivatives have successfully identified molecular properties that have a significant impact on their antitumor activity. nih.gov Such models, once validated, can be used to predict the biological activity of novel compounds like 3-Amino-5-(4-benzodioxolyl)pyrazole, thereby prioritizing synthetic efforts. The statistical robustness of these models is crucial, with parameters like the cross-validated r² (q²) and conventional r² being key indicators of their predictive power. nih.govrsc.org

A hypothetical QSAR study on a series of aminopyrazole derivatives, including 3-Amino-5-(4-benzodioxolyl)pyrazole, could yield a predictive model as illustrated in the table below.

Table 1: Hypothetical QSAR Model for a Series of Aminopyrazole Derivatives

| Compound | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) | Residual |

| Derivative 1 | 0.5 | 0.6 | -0.1 |

| Derivative 2 | 1.2 | 1.1 | 0.1 |

| 3-Amino-5-(4-benzodioxolyl)pyrazole | Not yet synthesized | 0.8 | N/A |

| Derivative 4 | 2.5 | 2.3 | 0.2 |

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a crucial aspect of drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For aminopyrazole derivatives, these features often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The 3-amino group of 3-Amino-5-(4-benzodioxolyl)pyrazole can act as a hydrogen bond donor, a feature often critical for interaction with biological targets like kinases. nih.gov The pyrazole ring itself can participate in various interactions, and its substituents play a key role in defining the pharmacophore. The benzodioxolyl moiety at the 5-position contributes a significant hydrophobic and aromatic character, which can be crucial for binding to hydrophobic pockets within a receptor.

Pharmacophore models for pyrazolone-derived inhibitors have identified key interaction sites, including hydrophobic centers and hydrogen bond donors and acceptors. nih.govacs.org For instance, the pyrazole core is often a key hinge-binding moiety in kinase inhibitors. nih.gov In the case of 3-Amino-5-(4-benzodioxolyl)pyrazole, the key pharmacophoric features can be summarized as follows:

Table 2: Key Pharmacophoric Features of 3-Amino-5-(4-benzodioxolyl)pyrazole

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

| Hydrogen Bond Donor | 3-Amino group, Pyrazole N-H | Interaction with electronegative atoms in the receptor |

| Hydrogen Bond Acceptor | Pyrazole nitrogen, Benzodioxolyl oxygens | Interaction with hydrogen bond donors in the receptor |

| Aromatic Ring | Benzodioxolyl group | π-π stacking interactions |

| Hydrophobic Region | Benzodioxolyl group | Interaction with hydrophobic pockets in the receptor |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In silico ADME studies are computational methods used to predict the pharmacokinetic properties of a drug candidate, helping to identify potential liabilities early in the drug discovery process. ri.se

Prediction of Physicochemical Descriptors Relevant to Biological Availability

A range of physicochemical descriptors can be calculated to predict the bioavailability of a compound. These include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA). These parameters are crucial for determining a molecule's ability to be absorbed and distributed within the body. For 3-Amino-5-(4-benzodioxolyl)pyrazole, these descriptors can be predicted using various computational tools.

Table 3: Predicted Physicochemical Descriptors for 3-Amino-5-(4-benzodioxolyl)pyrazole

| Descriptor | Predicted Value |

| Molecular Weight ( g/mol ) | ~217.21 |

| logP (o/w) | ~1.5 - 2.0 |

| Topological Polar Surface Area (TPSA) (Ų) | ~70 - 80 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 1 |

Note: These values are estimations based on the chemical structure and may vary slightly depending on the prediction software used.

Drug-Likeness and Lead-Likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. A common tool for this assessment is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. Lead-likeness refers to compounds that have properties suitable for optimization into drug candidates.

An analysis of 3-Amino-5-(4-benzodioxolyl)pyrazole against these rules suggests it possesses favorable drug-like characteristics. nih.govresearchgate.net

Table 4: Drug-Likeness Assessment of 3-Amino-5-(4-benzodioxolyl)pyrazole

| Rule | Guideline | Predicted Value for Compound | Compliance |

| Lipinski's Rule of Five: Molecular Weight | ≤ 500 g/mol | ~217.21 | Yes |

| Lipinski's Rule of Five: logP | ≤ 5 | ~1.5 - 2.0 | Yes |

| Lipinski's Rule of Five: Hydrogen Bond Donors | ≤ 5 | 2 | Yes |

| Lipinski's Rule of Five: Hydrogen Bond Acceptors | ≤ 10 | 4 | Yes |

| Veber's Rule: Rotatable Bonds | ≤ 10 | 1 | Yes |

| Veber's Rule: TPSA | ≤ 140 Ų | ~70 - 80 | Yes |

Investigation of Biological Activities and Molecular Mechanisms of 3 Amino 5 4 Benzodioxolyl Pyrazole Derivatives in Vitro Studies

Enzyme Inhibition Studies

Derivatives of the 3-aminopyrazole (B16455) scaffold have been systematically evaluated against several important enzyme families. These studies provide insight into the structure-activity relationships that govern the potency and selectivity of these compounds.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

The inhibition of monoamine oxidases (MAO-A and MAO-B), crucial enzymes in the metabolism of neurotransmitters, is a key strategy in the treatment of depression and neurodegenerative disorders. nih.gov Derivatives of the pyrazole (B372694) and pyrazoline core have been identified as potent MAO inhibitors.

One study on 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives found that these compounds were selective inhibitors of MAO-A. nih.gov Phenyl carbamate (B1207046) derivatives within this series were generally more potent than their ethyl carbamate counterparts. Notably, a compound designated 3f (5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylic acid phenyl ester) exhibited a Ki value of 4.96 ± 0.21 nM for MAO-A, which is comparable to the standard drug Moclobemide (Ki = 5.01 ± 0.13 nM), and showed a high selectivity for MAO-A over MAO-B. nih.gov

Another series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives also demonstrated potent and selective inhibition of MAO-A. mdpi.com The stereochemistry of these chiral compounds was found to significantly influence their inhibitory activity, with specific enantiomers showing Ki values as low as 2 nM for MAO-A and very high selectivity indices. mdpi.com Conversely, other studies have focused on developing selective MAO-B inhibitors, with some pyridazinobenzylpiperidine derivatives showing IC50 values for MAO-B in the low micromolar range (e.g., 0.203 µM for compound S5). researchgate.netrsc.org

Table 1: In Vitro MAO-A Inhibition by Pyrazole Derivatives

| Compound | Target | Ki (nM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 3f | MAO-A | 4.96 ± 0.21 | 8.86 x 10-5 | nih.gov |

| Moclobemide (Standard) | MAO-A | 5.01 ± 0.13 | - | nih.gov |

| (-)-6 | MAO-A | 2 | 165,000 | mdpi.com |

| (+)-6 | MAO-A | 6 | 166,666 | mdpi.com |

| (-)-11 | MAO-A | 4 | 80,000 | mdpi.com |

| (+)-11 | MAO-A | 7 | 38,571 | mdpi.com |

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications, including for glaucoma and epilepsy. Pyrazole-based sulfonamides have emerged as effective inhibitors of several human (h) CA isoforms.

A series of pyrazole-based benzene (B151609) sulfonamides were evaluated against hCAII, hCAIX, and hCAXII. nih.gov Several derivatives were more potent than the standard inhibitor acetazolamide. For instance, compound 4k was a potent inhibitor of hCAII (IC50 = 0.24 µM), compound 4j strongly inhibited hCAIX (IC50 = 0.15 µM), and compound 4g was most effective against hCAXII (IC50 = 0.12 µM). nih.gov

In another study, pyrazole-3,4-dicarboxamides linked to a 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) moiety were synthesized and tested against the cytosolic isoforms hCA I and hCA II. mdpi.com These compounds displayed significant inhibitory activity, with Ki values ranging from 0.119 to 3.999 µM for hCA I and 0.084 to 0.878 µM for hCA II. mdpi.com Further research on benzenesulfonamides incorporating pyrazole-carboxamide moieties also identified isoform-selective inhibitors, with some compounds showing preferential inhibition of hCA II, IX, or XII. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyrazole-Sulfonamide Derivatives

| Compound | Target Isoform | IC50 (µM) | Reference |

|---|---|---|---|

| 4g | hCAXII | 0.12 ± 0.07 | nih.gov |

| 4j | hCAIX | 0.15 ± 0.07 | nih.gov |

| 4k | hCAII | 0.24 ± 0.18 | nih.gov |

| Acetazolamide (Standard) | hCAII | 0.95 ± 0.15 | nih.gov |

| Compound 11 | hCA II | Ki = 0.084 µM | mdpi.com |

| Compound 6 | hCA I | Ki = 0.119 µM | mdpi.com |

Kinase Inhibition

The 3-aminopyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry for developing kinase inhibitors. mdpi.com Derivatives have shown inhibitory activity against a wide array of kinases, which are pivotal in cellular signaling and are often dysregulated in cancer and inflammatory diseases.

p38 MAP Kinase (p38MAPK): The 5-aminopyrazole scaffold has been the basis for potent and selective inhibitors of p38α MAP kinase. researchgate.net Optimization of this scaffold led to compounds with excellent cellular potency in inhibiting TNFα production. Similarly, 3-amino-pyrazolo[3,4-d]pyrimidines were developed into highly selective preclinical leads for p38α inhibition. nih.gov

Bruton's Tyrosine Kinase (BTK): Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent irreversible BTK inhibitors. mdpi.com One study reported compounds with IC50 values as low as 4.2 nM. mdpi.com Another series based on a 6-amino-1,3,5-triazine scaffold also yielded a potent BTK inhibitor (C11 ) with an IC50 of 17.0 nM and good selectivity over other kinases like EGFR. nih.gov

Epidermal Growth Factor Receptor (EGFR): New 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed as EGFR inhibitors. Compound 12b from one study was the most promising, with an IC50 of 0.016 µM against wild-type EGFR (EGFRWT) and notable activity against the resistant T790M mutant (IC50 = 0.236 µM). nih.gov

PCTAIRE Family (e.g., CDK16): The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety has been used to target the understudied PCTAIRE family of cyclin-dependent kinases. mdpi.commdpi.com Optimization led to compound 43d , which showed high cellular potency for CDK16 (EC50 = 33 nM) and other PCTAIRE and PFTAIRE family members, while demonstrating selectivity over a broader panel of kinases. mdpi.commdpi.comnih.gov

Sirtuin 2 (SIRT2): Amino-acid derived 5-pyrazolyl methylidene rhodanine (B49660) carboxylic acids were investigated as sirtuin inhibitors. nih.gov While the primary focus was on SIRT1, with tryptophan conjugates showing IC50 values of 0.66 µM and 0.77 µM, some derivatives also exhibited mild inhibitory activity against SIRT2 and SIRT3, indicating potential for developing isoform-selective inhibitors. nih.govnih.gov

Ribosomal S6 Kinase (RSK): Specific inhibitory data for 3-aminopyrazole derivatives against RSK is not prominently featured in the reviewed literature. However, broad kinase profiling of related scaffolds, such as 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridines, showed inhibition across a range of kinases, suggesting that derivatives could potentially interact with the RSK family, though this requires specific investigation. researchgate.net

Table 3: Kinase Inhibition by Various Pyrazole-Based Derivatives

| Derivative Class | Target Kinase | Key Compound | IC50 / EC50 (nM) | Reference |

|---|---|---|---|---|

| 1H-Pyrazolo[3,4-d]pyrimidine | EGFRWT | 12b | 16 | nih.gov |

| 1H-Pyrazolo[3,4-d]pyrimidine | EGFRT790M | 12b | 236 | nih.gov |

| 1-Substituted pyrazolo[3,4-d]pyrimidine | BTK | 15b | 4.2 | mdpi.com |

| 6-Amino-1,3,5-triazine | BTK | C11 | 17.0 | nih.gov |

| N-(1H-Pyrazol-3-yl)pyrimidin-4-amine | CDK16 | 43d | 33 | mdpi.commdpi.comnih.gov |

Alpha-Glucosidase Inhibition

Inhibiting α-glucosidase is a therapeutic strategy for managing type 2 diabetes mellitus. Pyrazole-based heterocyclic compounds have emerged as a promising scaffold for developing α-glucosidase inhibitors. researchgate.net

One study of 3-amino-2,4-diarylbenzoimidazo[1,2-a]pyrimidines found that all synthesized compounds exhibited good to excellent inhibitory activity against yeast α-glucosidase, with IC50 values ranging from 16.4 µM to 297.0 µM, significantly more potent than the standard, acarbose (B1664774) (IC50 = 750.0 µM). Compound 3k , with 4-chloro substituents on both the 2- and 4-phenyl rings, was the most potent, with an IC50 of 16.4 µM against yeast α-glucosidase and 45.0 µM against rat small intestine α-glucosidase. Another study on hybrid compounds of azoles and flavonoids showed that derivatives with a 5-aminoisoxazole component exhibited α-glucosidase inhibition in the micromolar range.

Table 4: Yeast α-Glucosidase Inhibition by 3-Amino-benzoimidazo[1,2-a]pyrimidine Derivatives

| Compound | IC50 (µM) | Potency vs. Standard | Reference |

|---|---|---|---|

| 3k | 16.4 ± 0.36 | ~46x | |

| 3l | 28.0 ± 0.26 | ~27x | |

| 3d | 26.7 ± 0.28 | ~28x |

| Acarbose (Standard) | 750.0 ± 1.5 | 1x | |

Meprin α and β Inhibition

Meprins are metalloproteinases implicated in fibrosis and cancer, making them emerging drug targets. The pyrazole scaffold has been explored for developing inhibitors of meprin α and meprin β. A study on 3,4,5-substituted pyrazoles found that the simple 3,5-diphenylpyrazole (B73989) (7a ) already showed high potency against meprin α in the low nanomolar range. nih.gov Structural modifications at positions 3 and 5 were evaluated to modulate activity and selectivity between the two meprin isoforms. nih.gov These studies provide a foundation for developing selective meprin inhibitors based on the pyrazole core.

Cellular Antiproliferative Activity (In Vitro Cell Line Assays)

Consistent with their activity as kinase inhibitors, many 3-aminopyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines in vitro.

Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine were evaluated for their ability to inhibit the proliferation of VERO (normal) and MCF-7 (breast cancer) cells. nih.gov Several compounds in the series showed interesting growth-inhibitory effects against the cancer cell line. nih.gov

In studies of kinase inhibitors, antiproliferative activity is a common endpoint. The potent BTK inhibitor 15a (a pyrazolo[3,4-d]pyrimidine) remarkably suppressed the proliferation of DOHH2 and WSU-DLCL2 lymphoma cell lines. mdpi.com The CDK16 inhibitor 43d decreased cell counts in a dose-dependent manner and caused a G2/M phase cell cycle arrest. mdpi.commdpi.comnih.gov The EGFR inhibitor 12b showed potent antiproliferative activity against A549 (lung carcinoma) and HCT-116 (colorectal carcinoma) cells, with IC50 values of 8.21 µM and 19.56 µM, respectively. nih.gov

Furthermore, certain pyrazole compounds were found to be effective in overcoming common drug-resistance mechanisms in tumor cells. They demonstrated similar antiproliferative activity in both drug-sensitive and drug-resistant cell lines, with a taxol-resistant line (A549/T24) even showing increased sensitivity to the pyrazole compounds.

Table 5: Antiproliferative Activity of Pyrazole Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 12b | A549 | Lung Carcinoma | 8.21 | nih.gov |

| 12b | HCT-116 | Colorectal Carcinoma | 19.56 | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine (Cmpd 2) | MCF-7 | Breast Cancer | 0.013 | |

| 4-Amino-thieno[2,3-d]pyrimidine (Cmpd 2) | MDA-MB-231 | Breast Cancer | 0.056 | |

| 7a | SW620 | Colon Carcinoma | GI50 = 0.18 | researchgate.net |

| 7a | HCT116 | Colon Carcinoma | GI50 = 0.15 | researchgate.net |

| 4b, 4j, 4l (Pyrazolo[3,4-d]pyrimidines) | U937 | Histiocytic Lymphoma | < 20 | |

Screening against Various Cancer Cell Lines

The antiproliferative potential of 3-amino-5-(4-benzodioxolyl)pyrazole derivatives has been evaluated against a panel of human cancer cell lines, revealing promising activity across various cancer types.

Notably, a series of novel thiazolyl-pyrazoline derivatives incorporating a benzodioxole moiety demonstrated significant anticancer effects. nih.gov One of the most potent compounds in this series, 2-(5-(benzo[d] nih.govnih.govdioxol-5-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-bromophenyl)thiazole (Compound C6), exhibited high antiproliferative activity against human breast cancer (MCF-7) and melanoma (B16-F10) cell lines, with IC50 values of 0.09 and 0.12 μM, respectively. nih.gov This activity was comparable to the positive control, Erlotinib. nih.gov

Further studies on pyrazole derivatives have shown their efficacy against other cancer cell lines. For instance, certain pyrazole derivatives have been found to be active against liver cancer (HepG2) and cervical cancer (HeLa) cells. mdpi.com Specifically, methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate showed good inhibition of proliferation in HepG2 and HeLa cells with mean growth percentages of 54.25% and 38.44%, respectively. mdpi.com Importantly, this compound was found to be inactive against normal fibroblast cells, suggesting a degree of selectivity for cancer cells. mdpi.com

Other research has highlighted the activity of pyrazole derivatives against leukemia, lung cancer, and colon cancer. researchgate.netnih.gov For example, one study identified a pyrazole derivative, WSPP11, that was active against A549 (lung), SiHa (cervical), COLO205 (colon), and HepG2 (liver) cells, with IC50 values of 4.94, 4.54, 4.86, and 2.09 µM, respectively. researchgate.net This compound was also found to be non-toxic to normal human keratinocyte (HaCaT) cells. researchgate.net Another study reported that a pyrazole derivative, 4g, strongly inhibited the proliferation of both solid tumor and leukemia cell lines. nih.gov

The table below summarizes the in vitro anticancer activity of selected 3-amino-5-(4-benzodioxolyl)pyrazole derivatives and related pyrazole compounds.

| Compound/Derivative | Cancer Cell Line | Activity (IC50/Growth Percentage) | Reference |

| 2-(5-(benzo[d] nih.govnih.govdioxol-5-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-bromophenyl)thiazole (C6) | MCF-7 (Breast) | 0.09 µM | nih.gov |

| 2-(5-(benzo[d] nih.govnih.govdioxol-5-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-bromophenyl)thiazole (C6) | B16-F10 (Melanoma) | 0.12 µM | nih.gov |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2 (Liver) | 54.25% growth | mdpi.com |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HeLa (Cervical) | 38.44% growth | mdpi.com |

| WSPP11 | A549 (Lung) | 4.94 µM | researchgate.net |

| WSPP11 | SiHa (Cervical) | 4.54 µM | researchgate.net |

| WSPP11 | COLO205 (Colon) | 4.86 µM | researchgate.net |

| WSPP11 | HepG2 (Liver) | 2.09 µM | researchgate.net |

| Pyrazole derivative 4g | Leukemia cell lines | Strong inhibition | nih.gov |

Mechanisms of Antiproliferative Action

The anticancer effects of 3-amino-5-(4-benzodioxolyl)pyrazole derivatives are mediated through various molecular mechanisms, primarily apoptosis induction and cell cycle arrest.

Apoptosis Induction: Several studies have demonstrated that pyrazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells. For example, a study on triple-negative breast cancer cells (MDA-MB-468) showed that a pyrazole derivative induced apoptosis, which was accompanied by an increase in reactive oxygen species (ROS) levels and elevated caspase-3 activity. nih.gov Caspase-3 is a key executioner caspase in the apoptotic pathway.

Cell Cycle Arrest: In addition to inducing apoptosis, some pyrazole derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. The same study on MDA-MB-468 cells found that the pyrazole derivative induced cell cycle arrest in the S phase. nih.gov

Tubulin Polymerization Inhibition: Another important mechanism of action for some pyrazole derivatives is the inhibition of tubulin polymerization. Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can disrupt the mitotic spindle and lead to cell death. One study identified a pyrazole derivative as a novel tubulin polymerization inhibitor with an IC50 of 7.30 μM. mdpi.com

Antimicrobial Activity

In addition to their anticancer properties, derivatives of 3-amino-5-(4-benzodioxolyl)pyrazole have demonstrated significant antimicrobial activity against a range of bacteria and fungi. nih.govnih.govmdpi.comresearchgate.netnih.govresearchgate.netnih.govnih.gov

Antibacterial Spectrum and Efficacy

Studies have shown that pyrazole derivatives possess broad-spectrum antibacterial activity. For instance, certain synthesized pyrazole compounds have shown notable activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.gov